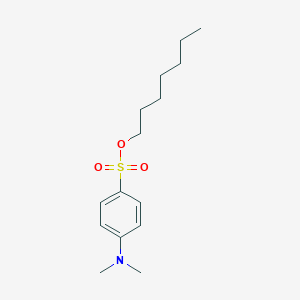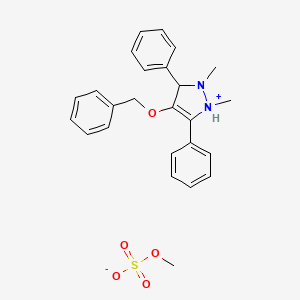![molecular formula C29H34N2 B14602217 (E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] CAS No. 59854-64-7](/img/structure/B14602217.png)
(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] is an organic compound characterized by its unique structure, which includes a 2-methyl-1,4-phenylene core and two 1-(4-butylphenyl)methanimine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] typically involves the condensation of 2-methyl-1,4-phenylenediamine with 4-butylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bonds. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
化学反応の分析
Types of Reactions
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
特性
CAS番号 |
59854-64-7 |
|---|---|
分子式 |
C29H34N2 |
分子量 |
410.6 g/mol |
IUPAC名 |
1-(4-butylphenyl)-N-[4-[(4-butylphenyl)methylideneamino]-3-methylphenyl]methanimine |
InChI |
InChI=1S/C29H34N2/c1-4-6-8-24-10-14-26(15-11-24)21-30-28-18-19-29(23(3)20-28)31-22-27-16-12-25(13-17-27)9-7-5-2/h10-22H,4-9H2,1-3H3 |
InChIキー |
FJUPQNAOESRBFR-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)CCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)
![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)



![Phosphorane, [(2-chlorophenyl)methylene]triphenyl-](/img/structure/B14602180.png)




![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)


